molecular formula C9H16N2O4 B3155609 (3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone CAS No. 80542-48-9

(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone

Cat. No. B3155609
CAS RN: 80542-48-9
M. Wt: 216.23 g/mol
InChI Key: BNHJMVYSNXQXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone, also known as Boc-4-hydroxyproline, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that plays an important role in protein synthesis and structure. Boc-4-hydroxyproline has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is often used for the protection of amines, particularly in the synthesis of peptides.

Synthesis of Tetrasubstituted Pyrroles

The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The compound has been investigated in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides . These reactions are fundamental in the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Solvent Properties

The compound is soluble in methylene chloride, chloroform, and alcohols . This makes it useful in various chemical reactions where these solvents are used.

Research Use

The compound is marked for research use only , indicating its importance in scientific and laboratory settings.

Biochemical Reagents

The compound is listed under biochemical reagents , suggesting its use in biochemical research and experiments.

properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHJMVYSNXQXKI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3s-4s)-3-(t-Butyloxycarbonylamino)-1-hydroxy-4-methyl-2-azetidinone

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